molecular formula C16H14ClNO2 B7480553 5-chloro-2-[(E)-3-phenylprop-2-enoxy]benzamide

5-chloro-2-[(E)-3-phenylprop-2-enoxy]benzamide

Cat. No. B7480553
M. Wt: 287.74 g/mol
InChI Key: WAHVRLMVTTVGMD-QPJJXVBHSA-N
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Description

5-chloro-2-[(E)-3-phenylprop-2-enoxy]benzamide, also known as CPOB, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. CPOB belongs to the class of benzamide derivatives and has been studied for its diverse pharmacological properties.

Mechanism of Action

The mechanism of action of 5-chloro-2-[(E)-3-phenylprop-2-enoxy]benzamide involves the inhibition of the enzyme phosphodiesterase 4 (PDE4). PDE4 is involved in the degradation of cyclic adenosine monophosphate (cAMP), which is an important signaling molecule in various physiological processes. By inhibiting PDE4, 5-chloro-2-[(E)-3-phenylprop-2-enoxy]benzamide increases the levels of cAMP, leading to the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
5-chloro-2-[(E)-3-phenylprop-2-enoxy]benzamide has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 5-chloro-2-[(E)-3-phenylprop-2-enoxy]benzamide has also been shown to exhibit anti-tumor effects by inducing apoptosis in cancer cells. Additionally, 5-chloro-2-[(E)-3-phenylprop-2-enoxy]benzamide has been shown to protect neurons from oxidative stress and cell death.

Advantages and Limitations for Lab Experiments

5-chloro-2-[(E)-3-phenylprop-2-enoxy]benzamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. 5-chloro-2-[(E)-3-phenylprop-2-enoxy]benzamide has also been shown to exhibit low toxicity in vitro and in vivo. However, 5-chloro-2-[(E)-3-phenylprop-2-enoxy]benzamide has some limitations, including its limited solubility in aqueous solutions and its potential for off-target effects.

Future Directions

There are several future directions for research on 5-chloro-2-[(E)-3-phenylprop-2-enoxy]benzamide. One area of interest is the development of 5-chloro-2-[(E)-3-phenylprop-2-enoxy]benzamide analogs with improved pharmacological properties. Another area of interest is the investigation of the potential of 5-chloro-2-[(E)-3-phenylprop-2-enoxy]benzamide in treating other neurodegenerative diseases such as Huntington's disease. Additionally, the use of 5-chloro-2-[(E)-3-phenylprop-2-enoxy]benzamide in combination with other drugs for the treatment of cancer is an area of active research.

Synthesis Methods

The synthesis of 5-chloro-2-[(E)-3-phenylprop-2-enoxy]benzamide involves the reaction of 5-chloro-2-aminobenzamide with cinnamic acid in the presence of a coupling agent. The reaction mixture is then subjected to reflux conditions in a solvent such as ethanol or methanol to obtain the desired product.

Scientific Research Applications

5-chloro-2-[(E)-3-phenylprop-2-enoxy]benzamide has been studied extensively for its potential application in various fields of research. It has been shown to exhibit anti-inflammatory, anti-tumor, and neuroprotective effects. 5-chloro-2-[(E)-3-phenylprop-2-enoxy]benzamide has also been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

5-chloro-2-[(E)-3-phenylprop-2-enoxy]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO2/c17-13-8-9-15(14(11-13)16(18)19)20-10-4-7-12-5-2-1-3-6-12/h1-9,11H,10H2,(H2,18,19)/b7-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAHVRLMVTTVGMD-QPJJXVBHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCOC2=C(C=C(C=C2)Cl)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/COC2=C(C=C(C=C2)Cl)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-2-[(E)-3-phenylprop-2-enoxy]benzamide

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